molecular formula C23H40Cl2N4O2 B12739942 3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 102132-41-2

3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12739942
CAS No.: 102132-41-2
M. Wt: 475.5 g/mol
InChI Key: HWZAAAXZNIREEE-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and multiple substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the pyrrolidine derivative with a suitable amine or amide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-1-pyrrolidinecarboxamide
  • 4-((Aminocarbonyl)hydrazono)-N,1-bis(2-methylphenyl)-2,5-dioxo-3-pyrrolidinecarboxamide

Uniqueness

3-Pyrrolidinecarboxamide, N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific substituents and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the 2,6-dimethylphenyl group and the tetramethyl substitution on the pyrrolidine ring are key factors that differentiate it from other similar compounds.

Properties

CAS No.

102132-41-2

Molecular Formula

C23H40Cl2N4O2

Molecular Weight

475.5 g/mol

IUPAC Name

N-[3-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C23H38N4O2.2ClH/c1-15-10-8-11-16(2)19(15)26-20(28)17(3)24-12-9-13-25-21(29)18-14-22(4,5)27-23(18,6)7;;/h8,10-11,17-18,24,27H,9,12-14H2,1-7H3,(H,25,29)(H,26,28);2*1H

InChI Key

HWZAAAXZNIREEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCCNC(=O)C2CC(NC2(C)C)(C)C.Cl.Cl

Origin of Product

United States

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